

Application Note and Protocol: Recrystallization of 4-Bromo-6,7-dimethoxyquinoline

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Compound of Interest

Compound Name: **4-Bromo-6,7-dimethoxyquinoline**

Cat. No.: **B152583**

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Introduction

4-Bromo-6,7-dimethoxyquinoline is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The purity of such intermediates is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. Recrystallization is a fundamental technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of **4-Bromo-6,7-dimethoxyquinoline** to obtain a high-purity crystalline product. The procedure outlined is based on general principles for the purification of quinoline derivatives and may require optimization for specific sample characteristics.

Quantitative Data Summary

The efficiency of the recrystallization process should be evaluated by measuring the recovery of the purified compound and assessing its purity. The following table provides a template with example data for this purpose.

Parameter	Crude Product	Purified Product
Appearance	Light brown powder	Off-white crystalline solid
Mass (g)	5.00	4.25
Yield (%)	-	85
Melting Point (°C)	135-138	140-141
Purity (by HPLC, %)	95.2	99.8

Experimental Protocol

This protocol describes a mixed-solvent recrystallization procedure using ethanol and water. This method is predicated on the principle that **4-Bromo-6,7-dimethoxyquinoline** is soluble in hot ethanol and less soluble in a cold ethanol-water mixture.

Materials and Equipment:

- Crude **4-Bromo-6,7-dimethoxyquinoline**
- Ethanol (95% or absolute)
- Deionized water
- Activated charcoal (optional, for colored impurities)
- Erlenmeyer flasks
- Heating mantle or hot plate with a water bath
- Magnetic stirrer and stir bar
- Buchner funnel and filter flask
- Filter paper
- Glass stirring rod

- Spatula
- Watch glass
- Ice bath
- Vacuum oven or desiccator

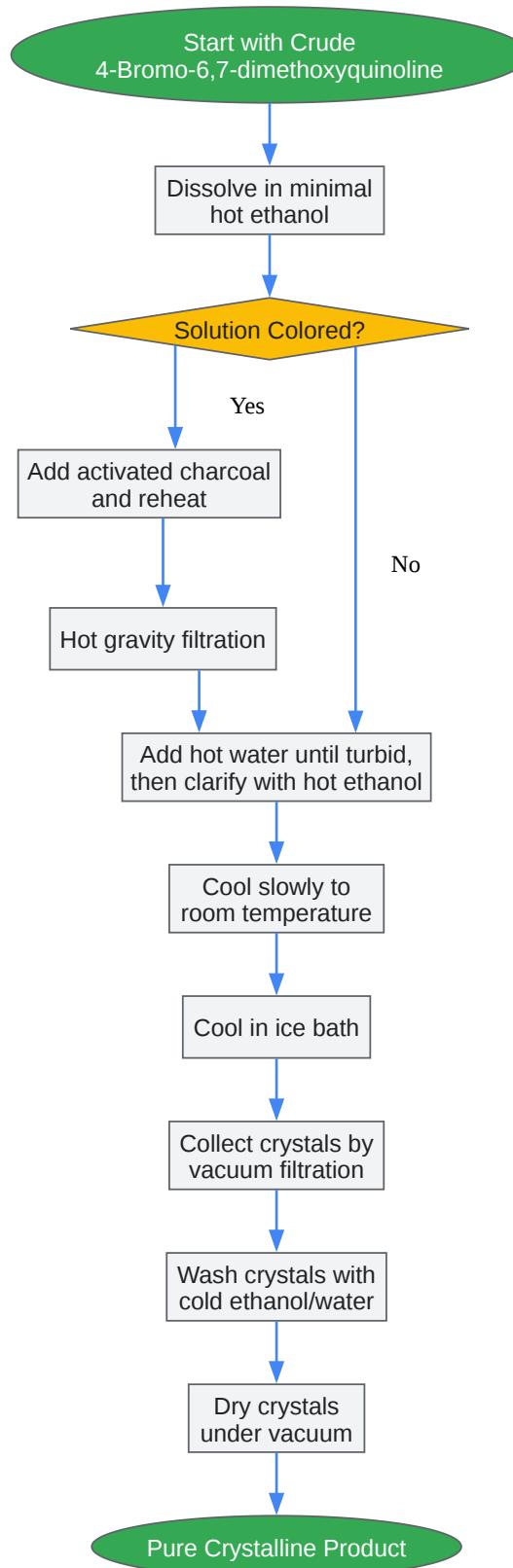
Procedure:

- Dissolution:
 - Place 5.00 g of crude **4-Bromo-6,7-dimethoxyquinoline** into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
 - Add approximately 50 mL of 95% ethanol.
 - Gently heat the mixture to boiling while stirring to dissolve the solid.
 - Add the minimum amount of additional hot ethanol in small portions until the solid is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
- Decolorization (Optional):
 - If the solution is colored, remove it from the heat and allow it to cool slightly.
 - Add a small amount (e.g., 0.1-0.2 g) of activated charcoal to the solution.
 - Reheat the solution to boiling for 5-10 minutes with continuous stirring to allow the charcoal to adsorb the colored impurities.
- Hot Filtration (if charcoal was used or insoluble impurities are present):
 - Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper by placing them on the heat source.

- Quickly filter the hot solution through the preheated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
- Inducing Crystallization:
 - Reheat the clear filtrate to boiling.
 - Add deionized water dropwise to the boiling solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
 - Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Cooling and Crystallization:
 - Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
 - Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
- Crystal Collection:
 - Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
 - Transfer the crystalline slurry to the funnel and apply vacuum.
- Washing:
 - Wash the crystals on the filter paper with a small amount of a cold 1:1 ethanol-water mixture to remove any residual soluble impurities.
 - Ensure the wash solvent is cold to minimize dissolution of the purified crystals.
- Drying:
 - Continue to draw air through the crystals on the Buchner funnel for 15-20 minutes to partially dry them.

- Transfer the crystals to a watch glass or weighing dish and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum.

Visualization of the Experimental Workflow

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Caption: Workflow for the recrystallization of **4-Bromo-6,7-dimethoxyquinoline**.

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